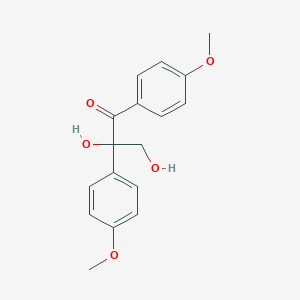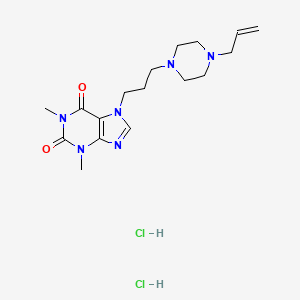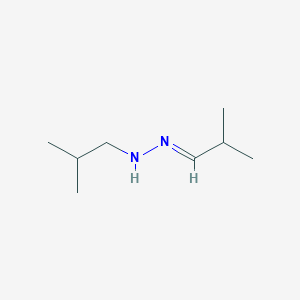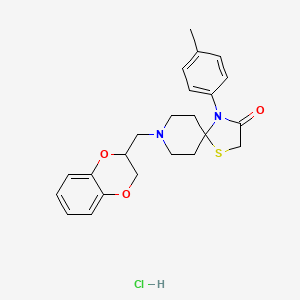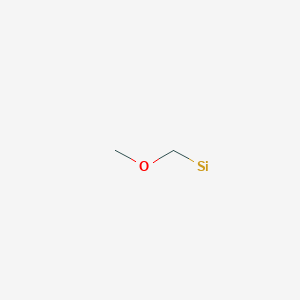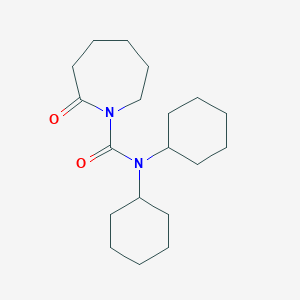
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dicyclohexyl group attached to an oxoazepane ring, which is further connected to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. The catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with amines to form the desired amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the use of dehydrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Oxoazepane-1-carboxamide: This compound shares a similar core structure but lacks the dicyclohexyl group, resulting in different chemical and physical properties.
Caprolactam: Another related compound, caprolactam, is a precursor to nylon and has a similar azepane ring structure.
Uniqueness: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide is unique due to the presence of the dicyclohexyl group, which imparts distinct steric and electronic effects
Propriétés
Numéro CAS |
23453-36-3 |
|---|---|
Formule moléculaire |
C19H32N2O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
N,N-dicyclohexyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C19H32N2O2/c22-18-14-8-3-9-15-20(18)19(23)21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h16-17H,1-15H2 |
Clé InChI |
ZMWDDVFVHJGLJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(C2CCCCC2)C(=O)N3CCCCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


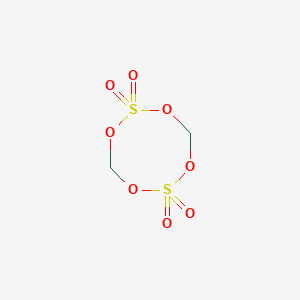
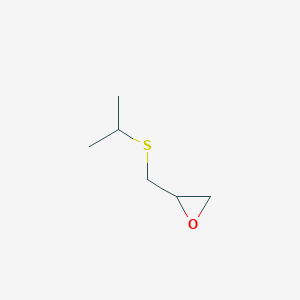
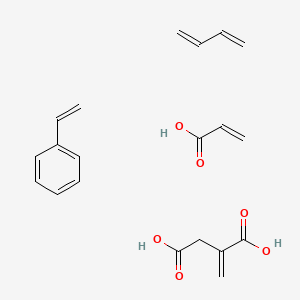
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
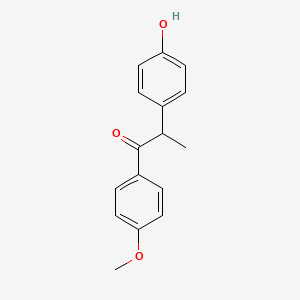
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
